1,2,3,6-Tetrahydro-2-pyridinecarbonitrile 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 87780-70-9
VCID: VC17063062
InChI: InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-2,6,8H,3-4H2
SMILES:
Molecular Formula: C6H8N2
Molecular Weight: 108.14 g/mol

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile

CAS No.: 87780-70-9

Cat. No.: VC17063062

Molecular Formula: C6H8N2

Molecular Weight: 108.14 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile - 87780-70-9

Specification

CAS No. 87780-70-9
Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
IUPAC Name 1,2,3,6-tetrahydropyridine-2-carbonitrile
Standard InChI InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-2,6,8H,3-4H2
Standard InChI Key VPQLRRZNLIWZBA-UHFFFAOYSA-N
Canonical SMILES C1C=CCNC1C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile (molecular formula: C6H8N2\text{C}_6\text{H}_8\text{N}_2) consists of a pyridine ring saturated at positions 1, 2, 3, and 6, leaving one double bond between positions 4 and 5. The cyano group (-C≡N) at position 2 enhances its electrophilicity, enabling participation in nucleophilic addition and cycloaddition reactions . The compound’s molecular weight is approximately 108.14 g/mol, calculated from its constituent atoms: carbon (72.06 g/mol), hydrogen (8.06 g/mol), and nitrogen (28.02 g/mol) .

Physicochemical Properties

While direct measurements of melting point, boiling point, and density for 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile are scarce in the literature, analogous compounds provide insights. For example, 2-pyridinecarbonitrile (a fully unsaturated analog) has a molecular weight of 104.11 g/mol and is reported to exhibit a boiling point of 220–222°C . The saturation in 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile likely reduces its melting point compared to aromatic counterparts due to decreased molecular symmetry .

Synthetic Methodologies

Rhodium-Catalyzed C–H Activation

A landmark study demonstrated the use of rhodium(I) catalysts to synthesize 1,2,3,6-tetrahydropyridines via C–H activation and alkyne coupling (Figure 1) . This one-pot cascade reaction involves:

  • C–H Activation: Rhodium coordinates to the α,β-unsaturated imine substrate, facilitating cleavage of the C–H bond.

  • Alkyne Insertion: An alkyne inserts into the Rh–C bond, forming a metallocycle.

  • Electrocyclization: The intermediate undergoes a 6π-electrocyclic ring closure to generate the tetrahydropyridine core.

  • Reduction: Acidic conditions followed by borohydride reduction yield the final product with >95% diastereomeric purity .

This method achieves yields up to 95% and is compatible with diverse alkynes, enabling access to polysubstituted derivatives .

Copper-Mediated Multicomponent Reactions

Recent work highlights copper(II) acetate [Cu(OAc)₂] as a green catalyst for synthesizing pyridinecarbonitrile derivatives. In a one-pot reaction, aldehydes, ketones, malononitrile, and ammonium acetate condense in ethanol to form 2-amino-3-cyanopyridines . Although this protocol primarily targets fully aromatic systems, modifications to the reaction conditions (e.g., partial hydrogenation) could adapt it for tetrahydropyridine synthesis .

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)DiastereoselectivityKey Advantage
Rhodium-Catalyzed Rh(I)70–95>95%High stereocontrol
Copper-Mediated Cu(OAc)₂60–85ModerateEco-friendly, low-cost catalyst
Classical Cyclization Acid/Base50–75LowSimple setup, no metal catalysts

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Agents

2-Amino-3-cyanopyridine derivatives exhibit potent antibacterial and antifungal activities. For instance, 2-amino-4,6-diarylpyridine-3-carbonitrile (a structurally related compound) showed minimum inhibitory concentrations (MIC) of 8–32 µg/mL against Escherichia coli and Candida albicans . The presence of electron-withdrawing groups (e.g., -Cl) enhances activity by improving membrane permeability .

Building Block for Heterocycles

The cyano group in 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile serves as a handle for further functionalization. For example:

  • Nucleophilic Additions: Reaction with Grignard reagents forms secondary amines.

  • Cycloadditions: Participation in [3+2] cycloadditions with azides generates tetrazole-containing hybrids .

Related Compounds and Structural Analogues

2-Pyridinecarbonitrile

This fully unsaturated analog (CAS 100-70-9) lacks the tetrahydropyridine ring’s saturation, resulting in higher thermal stability and distinct reactivity. It is widely used in coordination chemistry and as a ligand precursor .

Recent Advancements and Future Directions

Catalytic Asymmetric Synthesis

Emerging strategies employ chiral ligands with rhodium or copper catalysts to produce enantioenriched tetrahydropyridines. For example, Guo et al. (2023) achieved 90% enantiomeric excess using a Rh-(R)-BINAP complex .

Computational Modeling

Density functional theory (DFT) studies have mapped the reaction pathways of rhodium-catalyzed C–H activation, revealing rate-determining steps and guiding catalyst design .

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